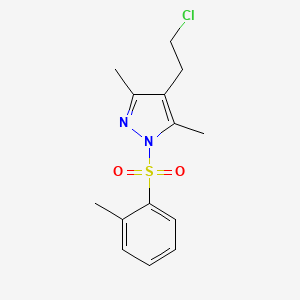
4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2-chloroethyl group, two methyl groups, and a 2-methylphenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the 2-chloroethyl group: This step involves the alkylation of the pyrazole ring with 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial production.
化学反応の分析
Types of Reactions
4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding sulfides.
Coupling reactions: The pyrazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution reactions: Products include derivatives with various functional groups replacing the chloroethyl group.
Oxidation and reduction reactions: Products include sulfoxides, sulfones, and sulfides.
Coupling reactions: Products include biaryl compounds formed through the coupling of the pyrazole ring with aryl boronic acids.
科学的研究の応用
4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved can vary, but typically include interactions with specific proteins or receptors that are critical for the biological activity being studied.
類似化合物との比較
Similar Compounds
4-(2-Chloroethyl)-3,5-dimethylpyrazole: Lacks the sulfonyl group, which may result in different chemical and biological properties.
4-(2-Chloroethyl)-3,5-dimethyl-1-phenylsulfonylpyrazole: Similar structure but with a phenylsulfonyl group instead of a 2-methylphenylsulfonyl group.
4-(2-Chloroethyl)-3,5-dimethyl-1-(2-chlorophenyl)sulfonylpyrazole: Contains a 2-chlorophenylsulfonyl group, which may affect its reactivity and biological activity.
Uniqueness
The presence of the 2-methylphenylsulfonyl group in 4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole imparts unique chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C14H17ClN2O2S |
|---|---|
分子量 |
312.8 g/mol |
IUPAC名 |
4-(2-chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C14H17ClN2O2S/c1-10-6-4-5-7-14(10)20(18,19)17-12(3)13(8-9-15)11(2)16-17/h4-7H,8-9H2,1-3H3 |
InChIキー |
AVIMBSLKHYPNML-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1S(=O)(=O)N2C(=C(C(=N2)C)CCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)
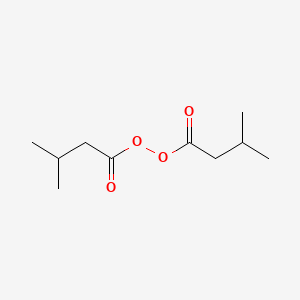
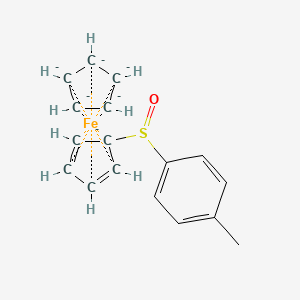
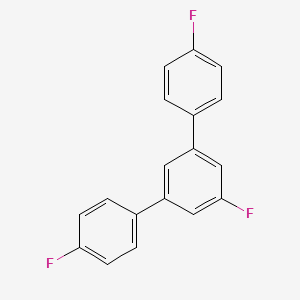
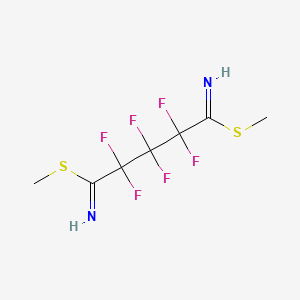


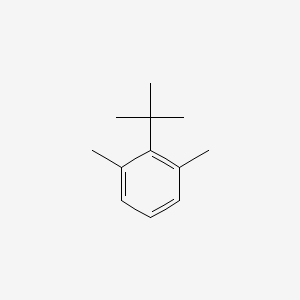
![(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B14754115.png)
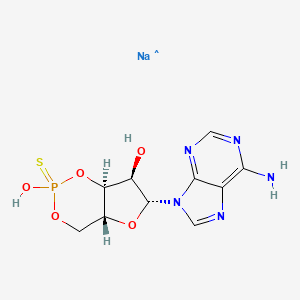
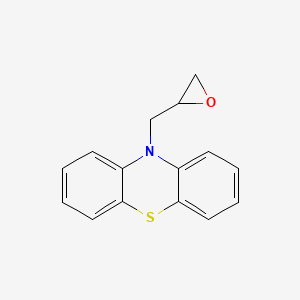
![DOTA-[Tyr3]-Octreotide Acid](/img/structure/B14754136.png)

